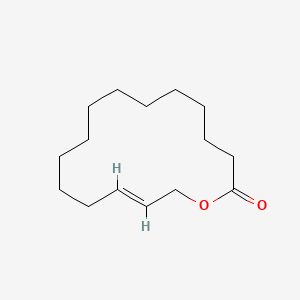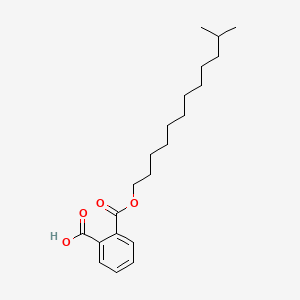
Oxacyclohexadec-14-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxacyclohexadec-14-en-2-one is a macrocyclic lactone with the molecular formula C₁₅H₂₆O₂. It is known for its musky odor and is commonly used in the fragrance industry. This compound is also referred to as a macrocyclic musk due to its large ring structure and musky scent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxacyclohexadec-14-en-2-one can be synthesized through various methods, including the cyclization of long-chain hydroxy acids. One common method involves the cyclization of 15-hydroxypentadecanoic acid under acidic conditions to form the lactone ring. The reaction typically requires a strong acid catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, hydrolysis, and cyclization, with careful control of reaction conditions to optimize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxacyclohexadec-14-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Diols
Substitution: Various substituted lactones and derivatives
Applications De Recherche Scientifique
Oxacyclohexadec-14-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrocyclic lactones and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the fragrance industry as a key ingredient in perfumes and other scented products.
Mécanisme D'action
The mechanism of action of oxacyclohexadec-14-en-2-one primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor. Additionally, its large ring structure allows it to interact with various molecular targets, potentially influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxacyclohexadec-12-en-2-one: Another macrocyclic musk with a similar structure but differing in the position of the double bond.
Cyclopentadecanolide: A macrocyclic lactone with a similar musky odor but a different ring size and structure.
Exaltolide: A well-known macrocyclic musk with a similar odor profile and applications in the fragrance industry.
Uniqueness
Oxacyclohexadec-14-en-2-one is unique due to its specific ring size and the position of the double bond, which contribute to its distinct olfactory properties and reactivity. Its ability to form stable complexes with various molecules also sets it apart from other macrocyclic musks.
Propriétés
Numéro CAS |
93893-91-5 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
(14E)-1-oxacyclohexadec-14-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h10,12H,1-9,11,13-14H2/b12-10+ |
Clé InChI |
PSFKNEZPTNSWPX-ZRDIBKRKSA-N |
SMILES isomérique |
C1CCCCC/C=C/COC(=O)CCCCC1 |
SMILES canonique |
C1CCCCCC=CCOC(=O)CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















